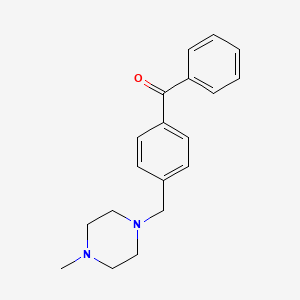

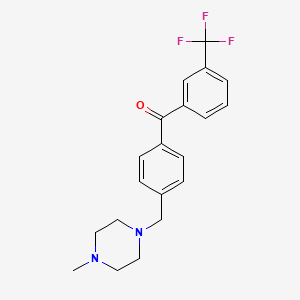

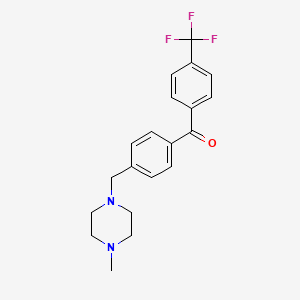

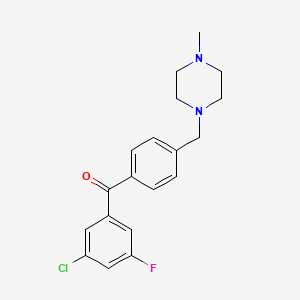

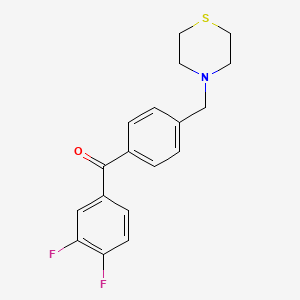

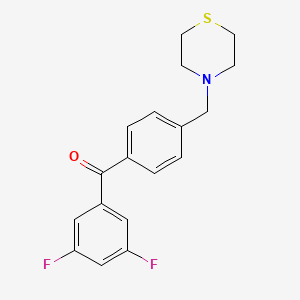

4'-Fluoro-3-pyrrolidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-3-pyrrolidinomethyl benzophenone (F3PMBP) is a synthetic, fluorinated aromatic ketone that has been used in a variety of scientific applications. It is a versatile compound that has been used in a variety of research fields, including organic synthesis, pharmaceuticals, and materials science. F3PMBP is a strong electron acceptor, making it useful for electrochemical applications, as well as for the synthesis of other compounds. In addition, F3PMBP has been used in the development of new drugs and materials, and has been studied for its potential applications in biomedical research.

Applications De Recherche Scientifique

Synthesis and Antiproliferative Activity

4'-Fluoro-3-pyrrolidinomethyl benzophenone derivatives have been synthesized and evaluated for antiproliferative activity. In a study, benzophenones possessing a pyridine nucleus were synthesized and showed significant activity against DLA cells, with certain compounds activating caspase-activated DNase, leading to DNA fragmentation and inhibiting tumor growth (Al‐Ghorbani et al., 2016).

Photoinduced Chemical Reactions

Benzophenones, including 4'-Fluoro derivatives, have been used in photoinduced chemical reactions. For instance, direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine using benzophenone under photo-irradiation has been achieved, showcasing benzophenones' role in constructing biologically active molecules (Hoshikawa & Inoue, 2013).

Development of Multipotent Agents for Alzheimer's Disease

Fluorinated benzophenone derivatives have been studied as potential multipotent agents against Alzheimer's disease. Research indicates that certain fluorinated benzophenone analogues show balanced micromolar potency against targets like β-secretase and acetylcholinesterase (Belluti et al., 2014).

Oxidation and Degradation Studies

Studies on the chemical oxidation process of benzophenones by agents like potassium permanganate have been conducted. These studies are crucial for understanding the environmental fate and potential impacts of these compounds (Cao et al., 2021).

Molecular Interactions and Toxicity

The molecular interactions of benzophenone UV filters with proteins such as human serum albumin have been explored, revealing potential toxic interactions and effects on protein structure and function (Zhang et al., 2013).

Photochemical Properties in Biological and Material Science

Benzophenones, including 4'-Fluoro derivatives, have been extensively used in photochemistry, particularly in biological chemistry and material science. Their unique properties enable applications like binding site mapping, proteome profiling, and bioconjugation (Dormán et al., 2016).

Endocrine-Disrupting Activity and Environmental Impact

Studies on benzophenone derivatives have shown their potential endocrine-disrupting effects and impact on aquatic environments. This includes research on their presence in human plasma and urine, and their transformation and degradation in water treatment processes (Kang et al., 2016).

Propriétés

IUPAC Name |

(4-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMPNQLXIQFBIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643198 |

Source

|

| Record name | (4-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3-pyrrolidinomethyl benzophenone | |

CAS RN |

898770-31-5 |

Source

|

| Record name | (4-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1325609.png)